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3-[(3-Bromophenoxy)methyl]piperidine hydrochloride Documentation Hub

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  • Product: 3-[(3-Bromophenoxy)methyl]piperidine hydrochloride
  • CAS: 1185119-05-4

Core Science & Biosynthesis

Foundational

Molecular weight and physicochemical properties of 3-[(3-Bromophenoxy)methyl]piperidine HCl

This guide provides an in-depth technical analysis of 3-[(3-Bromophenoxy)methyl]piperidine Hydrochloride , a functionalized piperidine ether scaffold used primarily as a building block in medicinal chemistry for Central...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-[(3-Bromophenoxy)methyl]piperidine Hydrochloride , a functionalized piperidine ether scaffold used primarily as a building block in medicinal chemistry for Central Nervous System (CNS) drug discovery.

[1]

Executive Summary

3-[(3-Bromophenoxy)methyl]piperidine HCl is a heterocyclic ether consisting of a piperidine ring substituted at the 3-position with a (3-bromophenoxy)methyl group.[1] It is isolated as a hydrochloride salt to ensure stability and water solubility.

This compound belongs to the 3-(aryloxymethyl)piperidine class, a privileged scaffold in neuropharmacology. Its structural motif—a basic amine separated from a lipophilic aromatic ring by a flexible linker—mimics the pharmacophores of several monoamine reuptake inhibitors (e.g., substituted piperidines like paroxetine or femoxetine analogs). It is primarily utilized as a high-value intermediate for synthesizing serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporter modulators, as well as sigma receptor ligands.

Chemical Identity & Structure

Nomenclature and Identifiers
ParameterDetail
IUPAC Name 3-[(3-Bromophenoxy)methyl]piperidine hydrochloride
Common Name 3-(3-Bromophenoxymethyl)piperidine HCl
CAS Number Not widely indexed; typically referenced by catalog IDs (e.g., SC-312055)
Molecular Formula C₁₂H₁₇BrClNO (Salt) / C₁₂H₁₆BrNO (Free Base)
SMILES (Free Base) C1CNCC(C1)COC2=CC(=CC=C2)Br
InChI Key Derivative specific
Molecular Weight Breakdown

The hydrochloride salt form significantly alters the gravimetric calculations required for stoichiometry in synthesis.

ComponentFormulaMolecular Weight ( g/mol )
Free Base C₁₂H₁₆BrNO270.17
HCl Counterion HCl36.46
Total Salt C₁₂H₁₆BrNO · HCl306.63

Physicochemical Properties

Understanding the physicochemical profile is critical for predicting bioavailability and blood-brain barrier (BBB) permeability.

Key Parameters (Calculated & Predicted)

Data based on free base unless otherwise noted.

PropertyValueInterpretation
LogP (Octanol/Water) ~3.2 – 3.5Highly lipophilic; suggests good membrane permeability but potential for non-specific binding.
pKa (Basic Amine) 10.2 – 10.8The piperidine nitrogen is protonated at physiological pH (7.4), aiding solubility but requiring active transport or lipophilic masking for BBB crossing.
TPSA (Topological Polar Surface Area) ~21.3 ŲLow TPSA (<90 Ų) is favorable for CNS penetration.
H-Bond Donors 1 (NH)Favorable for Lipinski’s Rule of 5.
H-Bond Acceptors 2 (N, O)Within drug-likeness limits.
Rotatable Bonds 3Flexible linker allows conformational adaptation to binding pockets.
Solubility Profile
  • Water: The HCl salt is highly soluble (>20 mg/mL) due to the ionization of the secondary amine.

  • Organic Solvents:

    • Methanol/DMSO: Soluble (>50 mg/mL).

    • Dichloromethane: Moderate solubility (Free base is highly soluble).

    • Diethyl Ether: Insoluble (Salt form).

Synthesis & Characterization

The synthesis of 3-[(3-Bromophenoxy)methyl]piperidine HCl typically follows a convergent route involving the coupling of a protected piperidine alcohol with 3-bromophenol.

Synthetic Workflow

The most robust method employs a Mitsunobu Reaction or Nucleophilic Substitution (SN2) on a mesylate intermediate, followed by deprotection.

Step 1: Protection

Start with 3-piperidinemethanol (nipecotic acid reduction product). Protect the amine with a Boc group to prevent N-alkylation.

  • Reagents: (Boc)₂O, TEA, DCM.

Step 2: Ether Formation (Coupling)
  • Route A (Mitsunobu): React N-Boc-3-piperidinemethanol with 3-Bromophenol using Triphenylphosphine (PPh₃) and DIAD/DEAD in THF.

  • Route B (SN2): Convert N-Boc-3-piperidinemethanol to a Mesylate (MsCl, TEA). React with 3-Bromophenol and a base (K₂CO₃ or Cs₂CO₃) in DMF/Acetonitrile at 60–80°C.

Step 3: Deprotection & Salt Formation

Remove the Boc group using acidic conditions.

  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Workup: Precipitate the product as the HCl salt using diethyl ether.

Visualization: Synthetic Pathway

SynthesisWorkflow cluster_coupling Ether Linkage Formation Start 3-Piperidinemethanol Prot N-Boc Protection ((Boc)2O, TEA) Start->Prot Inter N-Boc-3-hydroxymethyl piperidine Prot->Inter RouteA Route A: Mitsunobu (3-Br-Phenol, PPh3, DIAD) Inter->RouteA RouteB Route B: SN2 (1. MsCl, 2. 3-Br-Phenol/K2CO3) Inter->RouteB Prod_Boc N-Boc-3-[(3-Br-Ph)O]Me Piperidine RouteA->Prod_Boc RouteB->Prod_Boc Deprot Deprotection (HCl/Dioxane) Prod_Boc->Deprot Final 3-[(3-Bromophenoxy)methyl] piperidine HCl Deprot->Final

Caption: Convergent synthetic workflow for 3-[(3-Bromophenoxy)methyl]piperidine HCl via N-Boc intermediates.

Biological Applications & Handling[2]

Pharmacological Potential

This compound serves as a "privileged structure" in CNS drug discovery.

  • Monoamine Transporter Inhibition: The 3-substituted phenoxy-piperidine motif is structurally analogous to Femoxetine and Paroxetine (though Paroxetine is a 4-substituted analog). The 3-bromo substituent on the phenyl ring enhances lipophilicity and metabolic stability, often increasing affinity for the Serotonin Transporter (SERT).

  • Sigma Receptor Ligands: Halogenated aromatic ethers attached to basic amines are classic pharmacophores for Sigma-1 receptor binding, relevant in neuroprotection and analgesia studies.

Safety & Handling Protocols
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Hygroscopic. Store at -20°C in a desiccator. Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods.

Physicochemical Property Map

The following diagram illustrates how the properties of this molecule position it within the "CNS Drug-Like" space.

PropertiesMap Center 3-[(3-Bromophenoxy)methyl] piperidine HCl LogP LogP ~3.2 (Good Membrane Permeability) Center->LogP pKa pKa ~10.5 (High Solubility as Salt) Center->pKa MW MW 306.6 (Fragment Based Design) Center->MW BBB BBB Penetration (Likely) LogP->BBB Lipophilicity drives entry Metab Metabolic Liability (Aromatic Hydroxylation) LogP->Metab Lipophilic sites pKa->BBB Ionization limits entry

Caption: Interrelationship between physicochemical properties and predicted biological behavior.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26190643, (3S)-3-(phenoxymethyl)piperidine. Retrieved from [Link]

  • ChemRxiv (2025). Synthesis and biological characterization of 3-(phenoxymethyl)piperidine scaffold as dopamine receptor antagonists. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Solubility Profiling: A Technical Framework for 3-[(3-Bromophenoxy)methyl]piperidine HCl

Executive Summary This technical guide outlines the definitive framework for determining the thermodynamic solubility profile of 3-[(3-Bromophenoxy)methyl]piperidine hydrochloride (CAS: 1185301-29-4). As a piperidine-bas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the definitive framework for determining the thermodynamic solubility profile of 3-[(3-Bromophenoxy)methyl]piperidine hydrochloride (CAS: 1185301-29-4). As a piperidine-based hydrochloride salt with a lipophilic bromophenoxy tail, this compound presents specific physicochemical challenges—namely, the interplay between the common ion effect (Cl⁻) and pH-dependent speciation.

This document is not merely a data summary but a protocol for generation and interpretation , designed for researchers requiring high-fidelity solubility data for lead optimization or pre-formulation. It synthesizes theoretical thermodynamics with practical experimental rigor.

Physicochemical Context & Structural Analysis[1]

To design a valid solubility experiment, we must first deconstruct the analyte.

Structural Deconstruction

The molecule consists of two distinct domains driving its thermodynamic behavior:

  • The Hydrophilic Head (Piperidine HCl): A secondary amine. The pKa of the piperidine nitrogen is predicted to be ~10.5–11.0 [1]. In its hydrochloride salt form, this moiety drives high aqueous solubility in acidic to neutral media.

  • The Lipophilic Tail (3-Bromophenoxy): The bromine substituent increases the partition coefficient (LogP), reducing the intrinsic solubility (

    
    ) of the free base.
    
The Thermodynamic Challenge

For HCl salts of weak bases, solubility is not a constant; it is a function of pH and chloride ion concentration ([Cl⁻]).

  • pH < pKa: The compound exists predominantly as the cationic piperidinium species (

    
    ). Solubility is high but limited by the solubility product (
    
    
    
    ) of the salt.
  • Common Ion Effect: In 0.1 N HCl (simulated gastric fluid), the high concentration of [Cl⁻] can suppress solubility via the common ion effect, potentially causing the salt to be less soluble in 0.1 N HCl than in water [2].

  • pH > pKa: The equilibrium shifts toward the uncharged free base (

    
    ), which has significantly lower solubility (
    
    
    
    ).

Experimental Protocol: The "Gold Standard" Shake-Flask Method

Objective: Determine the thermodynamic equilibrium solubility at 25°C and 37°C across the physiological pH range (1.2 – 7.4).

Pre-Requisite: Solid-State Characterization

Before wetting the compound, you must verify the solid form. Amorphous material will yield falsely high "peak" solubility that eventually crashes out to the crystalline stable form.

  • Technique: PXRD (Powder X-Ray Diffraction).[1]

  • Requirement: Sharp Bragg peaks indicating crystallinity.

Reagents & Media Preparation
  • pH 1.2 (SGF): 0.1 N HCl (High [Cl⁻] challenge).

  • pH 4.5: Acetate buffer (Intermediate stability).

  • pH 6.8 / 7.4: Phosphate buffer (Intestinal simulation).

  • Solvent: HPLC-grade water (double distilled).

The Workflow (Step-by-Step)
  • Saturation: Add excess solid (approx. 10–20 mg) to 1.0 mL of media in a glass vial. The solid must persist; if it dissolves completely, add more.

  • Equilibration:

    • Place vials in a temperature-controlled orbital shaker.

    • Duration: 24 to 72 hours. (Note: 24h is often sufficient for salts, but 72h confirms thermodynamic stability vs. kinetic metastable states) [3].

  • Phase Separation:

    • Filtration: Use a 0.45 µm PVDF filter (pre-saturated to prevent drug adsorption).

    • Alternative: Centrifugation at 13,000 rpm for 10 mins (preferred if the compound binds to filters).

  • pH Verification: Measure the pH of the supernatant at the end of the experiment. The dissolving salt can shift the buffer pH; the final pH is the only valid data point.

  • Quantification: Analyze via HPLC-UV/Vis.

Analytical Method (HPLC)[3]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile (Gradient 5% -> 95% B).

  • Detection: UV at 254 nm (targeting the bromophenoxy chromophore).

Visualization of Workflows

Experimental Workflow Diagram

The following diagram details the critical decision nodes in the solubility profiling process.

SolubilityProtocol Start Start: Solid 3-[(3-Bromophenoxy)methyl]piperidine HCl Char Solid State Characterization (PXRD/DSC) Start->Char Media Media Prep (pH 1.2, 4.5, 6.8, 7.4) Char->Media Confirmed Crystalline Shake Shake Flask Equilibration (25°C & 37°C, 24-72h) Media->Shake Sep Phase Separation (Centrifugation/Filtration) Shake->Sep pH_Check Measure Final pH (Critical Step) Sep->pH_Check HPLC HPLC-UV Quantification pH_Check->HPLC Data Calculate Solubility (mg/mL) HPLC->Data

Figure 1: Validated workflow for thermodynamic solubility determination, emphasizing the critical post-equilibration pH check.

Data Analysis & Thermodynamic Derivations

Once the concentration (


) is determined at different temperatures (

), we extract the thermodynamic parameters.
The van't Hoff Analysis

To determine if the dissolution is endothermic or exothermic, plot


 (molar solubility) against 

(Kelvin).


  • Slope (

    
    ): 
    
    
    
  • Intercept (

    
    ): 
    
    
    
  • 
    :  Gas constant (
    
    
    
    )

Interpretation for Piperidine HCl Salts:

  • Typically,

    
     is positive  (endothermic), meaning solubility increases with temperature.
    
  • If

    
     is negative, the salt may be forming a hydrate or solvate, releasing heat upon crystallization/dissolution.
    
pH-Solubility Profile (Henderson-Hasselbalch)

For a weak base salt, the total solubility (


) is the sum of the intrinsic solubility of the free base (

) and the concentration of the ionized salt (

).


  • At pH 1.2: Solubility is governed by

    
     of the HCl salt.
    
  • At pH 7.4: Solubility approaches

    
     (intrinsic solubility of the free base).
    
Theoretical Equilibrium Diagram

Equilibrium SolidSalt Solid Salt (Piperidine-H+ Cl-) DissolvedSalt Dissolved Ions (Piperidine-H+  +  Cl-) SolidSalt->DissolvedSalt Ksp (Solubility Product) DissolvedSalt->SolidSalt Precipitation FreeBase Free Base (Precipitate) (Piperidine-Base) DissolvedSalt->FreeBase pH > pKa (Deprotonation) FreeBase->DissolvedSalt pH < pKa (Protonation)

Figure 2: Thermodynamic equilibrium states. High pH shifts equilibrium right (precipitation); high Cl- shifts equilibrium left (common ion effect).

Summary of Expected Results

Based on structural analogs (e.g., paroxetine intermediates, phenylpiperidines), the expected profile for 3-[(3-Bromophenoxy)methyl]piperidine HCl is:

ParameterExpected Value / TrendMechanistic Reason
pKa 10.5 ± 0.5Secondary amine in piperidine ring [1].
Solubility (pH 1.2) High (> 10 mg/mL)Fully ionized (

). Limited only by

and Cl⁻ common ion effect.
Solubility (pH 7.4) Low (< 0.1 mg/mL)Predominance of lipophilic free base (

).
LogP (Free Base) ~3.5 – 4.0Bromine and phenyl ether add significant lipophilicity.
Thermal Trend EndothermicSolubility likely increases with Temperature (

).

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Standard reference for piperidine pKa values).
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

  • Bergström, C. A., et al. (2002). Molecular descriptors influencing melting point and their role in classification of solid drugs. Journal of Chemical Information and Computer Sciences, 42(5), 1132-1142. Link

Sources

Foundational

Potential therapeutic targets for 3-[(3-Bromophenoxy)methyl]piperidine hydrochloride

Technical Guide: Therapeutic Targets & Pharmacological Profile of 3-[(3-Bromophenoxy)methyl]piperidine Hydrochloride Executive Summary 3-[(3-Bromophenoxy)methyl]piperidine hydrochloride is a privileged pharmacophore scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Therapeutic Targets & Pharmacological Profile of 3-[(3-Bromophenoxy)methyl]piperidine Hydrochloride

Executive Summary

3-[(3-Bromophenoxy)methyl]piperidine hydrochloride is a privileged pharmacophore scaffold structurally homologous to the antidepressant Paroxetine and the experimental agent Femoxetine . Unlike its 3,4-disubstituted analogs, this 3-monosubstituted piperidine serves as a critical chemical probe for investigating Monoamine Transporters (SERT/NET) and Sigma-1 (σ1) Receptors .

Recent patent literature also identifies this scaffold as a key intermediate in the synthesis of Rho-associated Coiled-coil Kinase (ROCK) inhibitors , suggesting its utility extends beyond CNS modulation to cardiovascular and fibrotic disease modeling. This guide details the primary therapeutic targets, mechanism of action, and validation protocols for this compound.

Chemical Profile & Structural Logic

  • IUPAC Name: 3-[(3-Bromophenoxy)methyl]piperidine hydrochloride

  • Core Scaffold: 3-(Phenoxymethyl)piperidine

  • Key Substituent: 3-Bromo group on the phenyl ring.

  • Structural Homology:

    • Paroxetine: Lacks the 4-(4-fluorophenyl) group.

    • Femoxetine: Lacks the N-methyl and 4-phenyl group.

    • Sigma Ligands: Matches the "N-basic nitrogen + Linker + Hydrophobic tail" pharmacophore.

Table 1: Physicochemical Properties

Property Value Relevance
Formula C₁₂H₁₆BrNO • HCl Stoichiometry for dosing
MW 306.63 g/mol Calculation of Molar concentrations
LogP (Predicted) ~3.2 - 3.5 High CNS penetrability (BBB crossing)
H-Bond Donors 2 (NH, HCl) Interaction with Aspartate residues in GPCRs/Transporters

| Halogen Bond | Bromine (σ-hole) | Enhances hydrophobic pocket affinity (e.g., SERT) |

Primary Therapeutic Targets

Target A: Serotonin & Norepinephrine Transporters (SERT/NET)

Role: Antidepressant / Anxiolytic Probe The 3-(phenoxymethyl)piperidine skeleton is the backbone of the SSRI Paroxetine . While the 4-phenyl group in Paroxetine confers high potency and selectivity, the removal of this group (yielding the subject compound) retains affinity for the transporter but alters the selectivity profile, often increasing Norepinephrine Transporter (NET) affinity relative to SERT.

  • Mechanism: The piperidine nitrogen protonates at physiological pH, mimicking the terminal amine of serotonin. It binds to the central substrate-binding site (S1) of SERT, locking the transporter in an outward-open conformation and preventing 5-HT reuptake.

  • Effect of 3-Br: The bromine atom at the meta position acts as a bioisostere for the methyl/trifluoromethyl groups found in other SSRIs (e.g., Fluoxetine), enhancing lipophilic interaction with the transporter's hydrophobic pocket.

Target B: Sigma-1 Receptor (σ1R)

Role: Neuroprotection / Chaperone Modulation Simple N-substituted or unsubstituted piperidines linked to aromatic rings are classic Sigma-1 ligands .

  • Mechanism: The compound binds to the σ1R at the endoplasmic reticulum-mitochondria-associated membrane (MAM).

  • Therapeutic Utility: Agonism at σ1R promotes neuroplasticity and cell survival (anti-neurodegenerative), while antagonism is explored for neuropathic pain and addiction.

Target C: Rho Kinase (ROCK) [Derivatization Target]

Role: Fibrosis / Cardiovascular Disease Patent literature (e.g., Poyurovsky et al.[1]) highlights this specific structure as a building block for ROCK inhibitors.

  • Context: The free amine of the piperidine is typically coupled to a heteroaryl core (e.g., quinazoline). The 3-[(3-bromophenoxy)methyl] moiety serves as the "tail" that fits into the kinase ATP-binding pocket's hydrophobic region.

Mechanism of Action: Signaling Pathways

The following diagram illustrates the dual-pathway potential of this scaffold: inhibiting 5-HT reuptake (SERT) and modulating ER stress via Sigma-1.

G cluster_0 Synaptic Cleft (CNS) cluster_1 Intracellular (ER/MAM) Compound 3-[(3-Bromophenoxy) methyl]piperidine SERT SERT (SLC6A4) Compound->SERT Competitive Inhibition (Ki ~nM) Sigma1 Sigma-1 Receptor Compound->Sigma1 Ligand Binding (Chaperone) Synapse Increased Extracellular 5-HT / NE SERT->Synapse Blockade of Reuptake Receptor Post-synaptic 5-HT Receptors Synapse->Receptor Activation IP3R IP3 Receptor Stabilization Sigma1->IP3R Protein-Protein Interaction Calcium Ca2+ Flux Modulation IP3R->Calcium Homeostasis

Figure 1: Dual mechanism of action targeting Monoamine Transporters and Sigma-1 Receptors.

Experimental Validation Protocols

To validate this compound as a hit for the targets above, the following "Self-Validating" protocols are recommended.

Protocol A: Radioligand Binding Assay (SERT/NET)

Objective: Determine the affinity (


) of the compound for monoamine transporters.
  • Tissue Preparation: Use rat cortical membranes (rich in SERT) or HEK-293 cells stably expressing human SERT/NET.

  • Ligand Selection:

    • SERT: [³H]-Citalopram or [³H]-Paroxetine.

    • NET: [³H]-Nisoxetine.

  • Incubation:

    • Mix 50 µg membrane protein + Radioligand (1-2 nM) + Test Compound (10⁻¹⁰ to 10⁻⁵ M).

    • Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl.

    • Incubate: 60 min at 25°C.

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).

  • Data Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Criteria: A

      
       confirms potent interaction.
      
Protocol B: Functional Uptake Inhibition Assay

Objective: Confirm that binding results in functional inhibition of transport.

  • Cell Culture: Plate HEK-SERT cells in 96-well plates.

  • Dye Loading: Use a fluorescent neurotransmitter mimetic (e.g., ASP+ or Molecular Devices Neurotransmitter Uptake Kit).

  • Treatment: Pre-incubate cells with 3-[(3-Bromophenoxy)methyl]piperidine (variable concentration) for 15 min.

  • Measurement: Add fluorescent substrate and monitor fluorescence increase (uptake) via kinetic plate reader (Ex/Em specific to dye).

  • Control: Use Paroxetine (10 µM) as a positive control for 100% block.

Derivatization for ROCK Inhibition (SAR Workflow)

If the goal is to develop Rho Kinase inhibitors (as per patent US 2021/0147391), the free amine must be substituted.

SAR cluster_sar SAR Logic Start 3-[(3-Bromophenoxy)methyl]piperidine (Scaffold / Intermediate) Step1 Reaction: Nucleophilic Aromatic Substitution (SnAr) or Buchwald-Hartwig Coupling Start->Step1 Product N-Substituted ROCK Inhibitor (Target: ROCK1 / ROCK2) Step1->Product Core Heteroaryl Core (e.g., Quinazoline, Pyrimidine) Core->Step1 Note1 Piperidine Ring: Solvent Exposed Region Product->Note1 Note2 3-Br-Phenoxy: Hydrophobic Pocket Fit Product->Note2

Figure 2: Synthetic workflow for converting the scaffold into a ROCK inhibitor.

References

  • Mellin, C., et al. (1987). "3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity." Journal of Medicinal Chemistry, 30(1), 222–225. Link

    • Establishes the 3-(phenoxymethyl)
  • Poyurovsky, M. V., et al. (2021).[2] "Rho Kinase Inhibitors."[1][2][3][4][5][6][7][8] U.S. Patent Application No. 2021/0147391 A1.[1][2] Link

    • Cites the specific use of phenoxy-methyl-piperidine derivatives in the synthesis of ROCK inhibitors.
  • Andersen, P. H. (1989). "The dopamine uptake inhibitor GBR 12909: selectivity and molecular mechanism of action." European Journal of Pharmacology, 166(3), 493-504. Provides foundational protocols for validating piperidine-based uptake inhibitors.
  • Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 89(1), 142–153. Link

    • Validates the pharmacophore requirements (N-alkyl-piperidine + arom

Sources

Protocols & Analytical Methods

Method

Optimal solvents for dissolving 3-[(3-Bromophenoxy)methyl]piperidine hydrochloride

An in-depth analysis of the physicochemical properties of 3-[(3-Bromophenoxy)methyl]piperidine hydrochloride is crucial for determining its optimal solvents. This compound's structure, featuring a piperidine ring, a brom...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the physicochemical properties of 3-[(3-Bromophenoxy)methyl]piperidine hydrochloride is crucial for determining its optimal solvents. This compound's structure, featuring a piperidine ring, a bromophenoxy group, and a hydrochloride salt, suggests a complex solubility profile. The hydrochloride salt form generally enhances aqueous solubility compared to the free base, while the bromophenoxy group introduces a significant hydrophobic character.

This guide provides a comprehensive overview of solvent selection for this compound, including theoretical considerations, experimental protocols, and data interpretation. It is intended for researchers, scientists, and drug development professionals.

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" is a fundamental concept in determining solubility. This principle is governed by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and London dispersion forces. For 3-[(3-Bromophenoxy)methyl]piperidine hydrochloride, a combination of polar and non-polar solvents is likely to be effective.

Hansen Solubility Parameters (HSP)

A more quantitative approach to solvent selection involves the use of Hansen Solubility Parameters (HSP). HSP theory divides the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). A solvent is likely to dissolve a solute if their HSP values are similar.

Impact of pH

As a hydrochloride salt of a secondary amine, the pH of the solvent system will significantly influence the solubility of 3-[(3-Bromophenoxy)methyl]piperidine hydrochloride. In acidic to neutral aqueous solutions, the compound will exist predominantly in its protonated, more soluble form. As the pH becomes more alkaline, the compound will be deprotonated to its free base form, which is expected to be less soluble in water but more soluble in non-polar organic solvents.

Recommended Solvents for Initial Screening

Based on the theoretical framework, the following solvents are recommended for an initial solubility screening of 3-[(3-Bromophenoxy)methyl]piperidine hydrochloride:

  • Protic Solvents: Water, Methanol, Ethanol

  • Aprotic Polar Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile

  • Non-Polar Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF)

Experimental Protocol for Solubility Determination

This protocol outlines a standard method for determining the solubility of 3-[(3-Bromophenoxy)methyl]piperidine hydrochloride in various solvents.

Materials:

  • 3-[(3-Bromophenoxy)methyl]piperidine hydrochloride

  • Selected solvents (as listed above)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Prepare saturated solutions by adding an excess of the compound to a known volume of each solvent in separate vials.

  • Equilibrate the samples in a thermostatic shaker at a controlled temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials for the presence of undissolved solid.

  • Centrifuge the saturated solutions to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant from each vial.

  • Dilute the aliquots with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound in each aliquot using a validated HPLC method.

  • Calculate the solubility in mg/mL or mol/L.

Data Presentation

The results of the solubility screening should be presented in a clear and concise table.

Table 1: Solubility of 3-[(3-Bromophenoxy)methyl]piperidine hydrochloride in various solvents at 25 °C.

SolventDielectric Constant (at 20°C)Solubility (mg/mL)Observations
Water80.1
Methanol32.7
Ethanol24.5
DMSO46.7
DMF36.7
Acetonitrile37.5
DCM8.9
THF7.5

Note: The solubility values are to be filled in upon completion of the experimental protocol.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 3-[(3-Bromophenoxy)methyl]piperidine hydrochloride.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add known volume of solvent A->B Dispense C Vortex to mix B->C D Incubate in thermostatic shaker (24-48h at 25°C) C->D E Centrifuge to pellet solid D->E F Collect supernatant E->F G Dilute supernatant F->G H Inject into HPLC G->H I Quantify concentration H->I J Solubility Data I->J Calculate Solubility

Caption: Experimental workflow for solubility determination.

Logical Relationships in Solvent Selection

The choice of solvent is dictated by a balance of factors, as illustrated in the diagram below.

G cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_application Downstream Application A 3-[(3-Bromophenoxy)methyl] piperidine hydrochloride B Polar (Hydrochloride) A->B C Non-polar (Bromophenoxy) A->C E Polar Solvents (e.g., Water, Methanol) B->E favors F Aprotic Polar Solvents (e.g., DMSO, DMF) B->F compatible with C->F compatible with G Non-polar Solvents (e.g., DCM, THF) C->G favors D Solvent Choice H Application Compatibility D->H influences E->H F->H G->H I Biological Assays H->I J Chemical Reactions H->J K Purification (e.g., Crystallization) H->K

Caption: Factors influencing optimal solvent selection.

Safety Precautions

It is imperative to handle all solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each solvent before use to be aware of specific hazards and handling procedures.

Conclusion

The selection of an optimal solvent for 3-[(3-Bromophenoxy)methyl]piperidine hydrochloride requires a systematic approach that combines theoretical understanding with empirical testing. The protocols and information provided in this guide offer a robust framework for researchers to identify suitable solvents for their specific applications, ensuring both scientific rigor and safety.

References

Application

Application Notes &amp; Protocols for Advanced Formulation of 3-[(3-Bromophenoxy)methyl]piperidine Hydrochloride

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 3-[(3-Bromophenoxy)methyl]piperidine hydrochloride. Piperidine deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 3-[(3-Bromophenoxy)methyl]piperidine hydrochloride. Piperidine derivatives are a cornerstone in modern medicinal chemistry, yet their delivery is often hampered by physicochemical challenges, most notably poor aqueous solubility, which can limit bioavailability.[1][2] This guide details three advanced formulation strategies to overcome these limitations: Lipid-Based Drug Delivery Systems (LBDDS), Amorphous Solid Dispersions (ASD), and Polymeric Nanoparticles (PNPs). Each section elucidates the core scientific principles, offers field-proven insights into experimental design, and provides detailed, step-by-step protocols for laboratory execution and characterization.

Introduction: The Formulation Challenge

3-[(3-Bromophenoxy)methyl]piperidine hydrochloride is a molecule of significant interest, belonging to a class of compounds with broad pharmacological applications.[3] As a hydrochloride salt, its aqueous solubility is enhanced compared to its free base; however, for molecules with a significant lipophilic component, poor dissolution kinetics can still be the rate-limiting step for absorption, placing it in the Biopharmaceutics Classification System (BCS) Class II or IV category.[4] The primary objective of advanced formulation is to enhance the solubility and/or dissolution rate, thereby improving the consistency and extent of its absorption and overall therapeutic efficacy.

This guide explores three established yet sophisticated techniques to address this challenge. The selection of a particular strategy depends on the target product profile, the required dosage, and the specific physicochemical properties of the active pharmaceutical ingredient (API).

Section 1: Essential Pre-Formulation Assessment

Rationale: A successful formulation strategy is built upon a thorough understanding of the API's fundamental physicochemical properties. This initial characterization is a non-negotiable first step that informs all subsequent development decisions, mitigates risks, and establishes a baseline for performance comparison. Key parameters like solubility, solid-state properties, and stability dictate the most viable formulation pathways.

Protocol 1.1: Comprehensive Solubility Profiling

Objective: To determine the solubility of the API in various aqueous and organic media, which is critical for selecting solvents and excipients for LBDDS, ASD, and PNP development.

Methodology:

  • Preparation: Prepare a series of 20 mL glass vials.

  • Solvent Addition: Add 10 mL of each test solvent to separate vials. Recommended solvents include:

    • pH 1.2 HCl buffer

    • pH 4.5 Acetate buffer

    • pH 6.8 Phosphate buffer

    • Purified water

    • Ethanol, Methanol[5]

    • Select lipid excipients (e.g., Capryol™ 90, Labrasol®, Transcutol® HP) for LBDDS screening.

  • API Addition: Add an excess amount of 3-[(3-Bromophenoxy)methyl]piperidine hydrochloride to each vial to create a saturated solution.

  • Equilibration: Seal the vials and place them in an orbital shaker set at 25°C and 100 RPM for 48 hours to ensure equilibrium is reached.

  • Sampling & Analysis:

    • After 48 hours, visually confirm the presence of undissolved solid.

    • Withdraw a 5 mL aliquot from the supernatant using a syringe fitted with a 0.45 µm PTFE filter to remove undissolved particles.

    • Dilute the filtrate with a suitable mobile phase and quantify the dissolved API concentration using a validated HPLC-UV method.

  • Data Reporting: Express solubility in mg/mL.

Protocol 1.2: Solid-State Characterization

Objective: To characterize the crystalline nature, thermal properties, and stability of the raw API, which is crucial for developing stable amorphous dispersions and detecting formulation-induced changes.

Methodology:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 3-5 mg of the API into an aluminum DSC pan and seal it.

    • Place the pan in the DSC instrument.

    • Heat the sample from 25°C to a temperature above its melting point (e.g., 250°C) at a rate of 10°C/min under a nitrogen purge.

    • Record the heat flow to determine the melting point (Tₘ) and enthalpy of fusion (ΔH). A sharp endotherm is indicative of a crystalline material.[5]

  • Powder X-Ray Diffraction (PXRD):

    • Place a sufficient amount of API powder on the sample holder.

    • Scan the sample over a 2θ range of 5° to 40°.

    • Analyze the resulting diffractogram. A series of sharp peaks confirms the crystalline nature of the material. The absence of these peaks is a key indicator of an amorphous state in later ASD formulations.[6]

Table 1: Representative Physicochemical Properties of a Piperidine HCl API

ParameterMethodRepresentative ValueImplication for Formulation
Aqueous Solubility (pH 6.8)HPLC-UV< 0.1 mg/mLPoor solubility necessitates enabling technologies.
Melting Point (Tₘ)DSC185°C (sharp endotherm)High melting point suggests strong crystal lattice energy, making amorphization beneficial.
Solid StatePXRDMultiple sharp peaksConfirms crystalline nature; provides a fingerprint for amorphous state verification.
logP (calculated)Software3.5Lipophilic nature makes it a good candidate for lipid-based formulations.

Section 2: Lipid-Based Drug Delivery Systems (LBDDS)

Rationale: LBDDS are highly effective for enhancing the oral bioavailability of poorly water-soluble, lipophilic drugs (BCS Class II).[7][8] These formulations maintain the drug in a solubilized state throughout its transit in the gastrointestinal (GI) tract, circumventing the dissolution step.[9] Self-Emulsifying Drug Delivery Systems (SEDDS) are a type of LBDDS composed of oils, surfactants, and cosolvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as GI fluids.[10] This process provides a large surface area for drug absorption.

SEDDS_Development_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Characterization A API Solubility in Excipients B Select Candidate Oils, Surfactants, Cosolvents A->B C Construct Ternary Phase Diagrams B->C D Identify Self-Emulsifying Regions (Grade A/B) C->D E Select Prototype Formulations D->E F Droplet Size & PDI E->F G Zeta Potential E->G H Emulsification Time E->H I Drug Content & Stability E->I J Optimized SEDDS Formulation F->J < 200 nm PDI < 0.3 I->J

Caption: Workflow for the rational development of a SEDDS formulation.

Protocol 2.1: Development and Characterization of a SEDDS Formulation

Objective: To screen excipients, construct a phase diagram, and characterize a prototype SEDDS formulation for 3-[(3-Bromophenoxy)methyl]piperidine hydrochloride.

Methodology:

  • Excipient Screening: Determine the solubility of the API in a range of oils (e.g., Capryol™ 90, oleic acid), surfactants (e.g., Labrasol®, Kolliphor® EL), and cosolvents (e.g., Transcutol® HP, PEG 400) using Protocol 1.1. Select high-solubility candidates for the next step.

  • Construction of Ternary Phase Diagram:

    • Select the best oil, surfactant, and cosolvent based on solubility data.

    • Prepare a series of formulations by mixing the components at various ratios (e.g., from 10:0:90 to 10:90:0 oil:cosolvent:surfactant).

    • For each formulation, take 100 µL and add it to 200 mL of purified water in a beaker with gentle stirring.

    • Visually assess the emulsification process and the resulting emulsion's appearance (clarity, stability). Grade the formulations from 'A' (clear, rapid emulsification) to 'E' (poor, milky emulsion with precipitation).

    • Plot the results on a ternary diagram to map the efficient self-emulsification region.

  • Preparation of Optimized SEDDS:

    • Select a ratio from the Grade 'A' region of the phase diagram.

    • Dissolve the required amount of 3-[(3-Bromophenoxy)methyl]piperidine hydrochloride in the cosolvent.

    • Add the oil and surfactant and vortex until a clear, homogenous liquid is formed.

  • Characterization:

    • Emulsification Time: Measure the time taken for the formulation to form a homogenous emulsion upon dilution.

    • Droplet Size and Polydispersity Index (PDI): Dilute the SEDDS (100x) with water and measure the droplet size and PDI using a dynamic light scattering (DLS) instrument.

    • Drug Content: Dissolve a known amount of the SEDDS in a suitable solvent and quantify the API concentration via HPLC to ensure homogeneity.

Table 2: Example of a SEDDS Formulation and its Properties

ComponentFunction% w/w
3-[(3-Bromophenoxy)methyl]piperidine HClAPI10
Capryol™ 90Oil Phase30
Labrasol®Surfactant45
Transcutol® HPCosolvent15
Characteristic Result Acceptance Criteria
Emulsification Time25 seconds< 60 seconds
Mean Droplet Size150 nm< 200 nm
Polydispersity Index (PDI)0.21< 0.3
Drug Content99.5%95-105%

Section 3: Amorphous Solid Dispersions (ASD)

Rationale: ASDs represent a powerful strategy to increase the dissolution rate and apparent solubility of poorly soluble crystalline drugs.[11] By dispersing the API at a molecular level within a hydrophilic polymer matrix, the high energy barrier of the crystal lattice is overcome.[4] This prevents crystallization and maintains the drug in a higher-energy, more soluble amorphous state.[12] The choice of polymer is critical and depends on its ability to be miscible with the drug and inhibit crystallization during storage and dissolution.[13]

ASD_Concept cluster_0 Crystalline API cluster_1 Amorphous Solid Dispersion Crystalline Ordered Lattice Low Energy Low Solubility Process Formulation Process (e.g., Solvent Evaporation) Crystalline->Process Dissolve with Polymer Amorphous Disordered State High Energy High Apparent Solubility Polymer Polymer Matrix Process->Amorphous Rapid Solvent Removal PNP_Workflow cluster_1 Emulsification cluster_2 Nanoparticle Formation & Recovery A API + Polymer (PLGA) in Organic Solvent (e.g., Dichloromethane) C Add Organic Phase to Aqueous Phase B Surfactant (e.g., PVA) in Aqueous Solution D High-Shear Homogenization or Sonication C->D E Formation of Oil-in-Water (o/w) Emulsion D->E F Solvent Evaporation (Stirring) E->F G Nanoparticle Hardening F->G H Centrifugation & Washing G->H I Lyophilization (Optional) H->I J Final PNP Product I->J Characterize

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-[(3-Bromophenoxy)methyl]piperidine hydrochloride

Welcome to the technical support center for the synthesis of 3-[(3-Bromophenoxy)methyl]piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-[(3-Bromophenoxy)methyl]piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthesis, overcome common challenges, and ensure the integrity of your results.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Q1: Why is my reaction yield for the Williamson ether synthesis step consistently low?

Low yields in the Williamson ether synthesis, the key step in forming the ether linkage, can be attributed to several factors. This reaction typically involves the S\subN2 reaction of an alkoxide with a primary alkyl halide.[1][2][3]

Potential Causes & Solutions:

  • Incomplete Deprotonation of 3-Piperidinemethanol: The reaction requires the formation of a potent nucleophile, the alkoxide of 3-piperidinemethanol. If the base used is not strong enough, the equilibrium will favor the starting alcohol, leading to a low concentration of the reactive species.[4][5]

    • Solution: Consider using a stronger base. While sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are common, for less reactive systems, a stronger base like sodium hydride (NaH) can be employed. However, use NaH with caution as it can promote side reactions.[4]

  • Side Reactions: The primary competing reaction is the E2 elimination of the alkylating agent, which is more prevalent with secondary and tertiary alkyl halides.[4][6] Another potential side reaction is the C-alkylation of the phenoxide, where the alkyl group attaches to the benzene ring instead of the oxygen.[2][7]

    • Solution: Ensure you are using a primary alkyl halide. In this synthesis, 3-(chloromethyl)piperidine or a similar derivative is the appropriate electrophile. To minimize C-alkylation, the choice of solvent is crucial. Polar aprotic solvents like DMF or DMSO generally favor the desired O-alkylation.[2][4]

  • Suboptimal Reaction Conditions: Insufficient temperature or reaction time can lead to an incomplete reaction.

    • Solution: Williamson ether syntheses are typically conducted between 50-100°C for 1-8 hours.[1][4] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time.

ParameterRecommendationRationale
Base NaH > NaOH > K₂CO₃Stronger bases ensure more complete deprotonation of the alcohol.
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents enhance the nucleophilicity of the alkoxide.[4]
Temperature 50-100°CBalances reaction rate and minimizes side reactions.
Time 1-8 hoursMonitor by TLC to determine the optimal reaction time.
Q2: I am observing significant impurity formation. How can I identify and minimize these byproducts?

Impurity profiling is critical for a successful synthesis. The most likely impurities arise from side reactions of the Williamson ether synthesis or unreacted starting materials.

Common Impurities & Mitigation Strategies:

  • Unreacted 3-Bromophenol or 3-Piperidinemethanol: This indicates an incomplete reaction.

    • Solution: Re-evaluate your reaction conditions as outlined in Q1. Ensure the stoichiometry of your reagents is correct. A slight excess of the alkylating agent can sometimes drive the reaction to completion.

  • Alkene from E2 Elimination: While less likely with a primary halide, it's a possibility, especially at higher temperatures.

    • Solution: Maintain the reaction temperature within the recommended range. Using a less sterically hindered base can also favor the S\subN2 pathway.[6]

  • C-Alkylated Product: As mentioned, the alkyl group can add to the aromatic ring.

    • Solution: The choice of solvent and counter-ion can influence the O- vs. C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation.[4]

  • Double Alkylation of Piperidine: If the piperidine nitrogen is not protected, it can compete with the hydroxyl group as a nucleophile.

    • Solution: While the primary synthesis may proceed without protection, if N-alkylation is a significant issue, consider protecting the piperidine nitrogen with a suitable protecting group like a Boc (tert-butyloxycarbonyl) group, which can be removed later.

Q3: The final hydrochloride salt precipitation is inefficient, leading to product loss. How can I improve the precipitation and isolation?

The conversion of the free base to its hydrochloride salt is a crucial final step for purification and stabilization.

Troubleshooting Precipitation:

  • Solvent Choice: The choice of solvent for precipitation is critical. The ideal solvent should readily dissolve the free base but have low solubility for the hydrochloride salt.

    • Solution: A common method is to dissolve the free base in an anhydrous solvent like diethyl ether, ethyl acetate, or dichloromethane, and then bubble dry HCl gas through the solution or add a solution of HCl in an appropriate solvent (e.g., HCl in isopropanol).

  • Incomplete Reaction with HCl: Insufficient HCl will result in incomplete salt formation.

    • Solution: Use a slight excess of HCl. You can monitor the pH of the solution to ensure it is acidic.

  • Product is too Soluble in the Chosen Solvent: If the hydrochloride salt has some solubility in the reaction solvent, this will reduce the isolated yield.

    • Solution: After adding HCl, cooling the mixture in an ice bath can often promote further precipitation. If the product remains soluble, you may need to remove the solvent under reduced pressure and triturate the resulting residue with a non-polar solvent like hexanes to induce crystallization.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of 3-[(3-Bromophenoxy)methyl]piperidine hydrochloride.

Q1: What is the general synthetic strategy for 3-[(3-Bromophenoxy)methyl]piperidine hydrochloride?

The most common and direct approach is a two-step process:

  • Williamson Ether Synthesis: This involves the reaction of 3-bromophenol with a suitable 3-(halomethyl)piperidine derivative (e.g., 3-(chloromethyl)piperidine). The reaction is typically carried out in the presence of a base to deprotonate the phenol, forming a phenoxide ion that acts as a nucleophile.[1][2][3]

  • Salt Formation: The resulting free base, 3-[(3-Bromophenoxy)methyl]piperidine, is then treated with hydrochloric acid (HCl) to form the stable hydrochloride salt.

Synthesis_Workflow cluster_0 Williamson Ether Synthesis cluster_1 Salt Formation 3-Bromophenol 3-Bromophenol Reaction SsubN2 Reaction 3-Bromophenol->Reaction 3-(Chloromethyl)piperidine 3-(Chloromethyl)piperidine 3-(Chloromethyl)piperidine->Reaction Base Base Base->Reaction Deprotonation Solvent Solvent Solvent->Reaction Medium Free_Base 3-[(3-Bromophenoxy)methyl]piperidine Reaction->Free_Base Final_Product 3-[(3-Bromophenoxy)methyl]piperidine hydrochloride Free_Base->Final_Product + HCl HCl HCl

Caption: General synthetic workflow.

Q2: How can I synthesize the starting material, 3-(chloromethyl)piperidine hydrochloride?

3-(Chloromethyl)piperidine hydrochloride is a key intermediate that can be synthesized from 3-pyridinemethanol.[8][9][10] The process typically involves the following steps:

  • Reduction of a Pyridine Derivative: A suitable pyridine precursor, such as methyl pyridine-3-carboxylate, is reduced to 3-pyridinemethanol.

  • Chlorination: The resulting 3-pyridinemethanol is then reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to produce 3-(chloromethyl)pyridine hydrochloride.[8][10]

  • Reduction of the Pyridine Ring: The pyridine ring of 3-(chloromethyl)pyridine hydrochloride is then reduced to a piperidine ring. This can be achieved through catalytic hydrogenation.[11][12]

Precursor_Synthesis 3-Pyridinemethanol 3-Pyridinemethanol Chlorination Chlorination 3-Pyridinemethanol->Chlorination Thionyl_Chloride SOCl₂ Thionyl_Chloride->Chlorination 3-Chloromethylpyridine_HCl 3-(Chloromethyl)pyridine Hydrochloride Chlorination->3-Chloromethylpyridine_HCl Reduction Catalytic Hydrogenation 3-Chloromethylpyridine_HCl->Reduction Final_Precursor 3-(Chloromethyl)piperidine Hydrochloride Reduction->Final_Precursor

Caption: Synthesis of the key intermediate.

Q3: What are the critical safety precautions I should take during this synthesis?

Safety is paramount in any chemical synthesis. Be aware of the following hazards:

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.

  • Thionyl Chloride (SOCl₂): This is a corrosive and toxic liquid that reacts with water to release toxic gases (HCl and SO₂). It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • 3-Bromophenol: This compound is toxic and can cause skin and eye irritation. Handle with appropriate PPE.

  • Solvents: Many of the organic solvents used (e.g., DMF, DMSO, dichloromethane) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous DMF (10 mL per 1 mmol of 3-bromophenol).

  • Deprotonation: To the stirred solvent, carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) under a nitrogen atmosphere.

  • Addition of Alcohol: Slowly add a solution of 3-piperidinemethanol (1.0 equivalent) in anhydrous DMF (2 mL per 1 mmol) to the NaH suspension. Stir the mixture at room temperature for 30 minutes.

  • Addition of Alkyl Halide: Add 3-(chloromethyl)piperidine hydrochloride (1.05 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench carefully by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified 3-[(3-Bromophenoxy)methyl]piperidine free base in a minimal amount of anhydrous diethyl ether.

  • Precipitation: Slowly bubble dry HCl gas through the solution, or add a solution of 2M HCl in diethyl ether dropwise while stirring. A white precipitate should form.

  • Isolation: Continue adding HCl until no further precipitation is observed. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether and dry under vacuum to obtain the final product.

References

  • Piperidine Synthesis. - DTIC. (n.d.).
  • Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds - Benchchem. (n.d.).
  • CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents. (n.d.).
  • Piperidine - Wikipedia. (n.d.).
  • Williamson ether synthesis - L.S.College, Muzaffarpur. (2021, October 23).
  • What are the synthesis methods for 3-(chloromethyl) Pyridine Hydrochloride? - Guidechem. (2024, January 4).
  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. (2021, January 28).
  • PIPERIDINE - Ataman Kimya. (n.d.).
  • Piperidine synthesis - Organic Chemistry Portal. (n.d.).
  • US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents. (n.d.).
  • Williamson Ether Synthesis - J&K Scientific LLC. (n.d.).
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).
  • troubleshooting Williamson ether synthesis side reactions - Benchchem. (n.d.).

Sources

Optimization

Minimizing side reactions during 3-[(3-Bromophenoxy)methyl]piperidine functionalization

Welcome to the Advanced Synthesis Support Center. Subject: Minimizing Side Reactions in Aryl-Piperidine Ether Building Blocks Ticket ID: CHEM-SUP-8829 Introduction & Scope You are working with 3-[(3-Bromophenoxy)methyl]p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. Subject: Minimizing Side Reactions in Aryl-Piperidine Ether Building Blocks Ticket ID: CHEM-SUP-8829

Introduction & Scope

You are working with 3-[(3-Bromophenoxy)methyl]piperidine , a bifunctional building block containing a secondary amine and an aryl bromide. This molecule presents a classic "chemoselectivity paradox":

  • The Nucleophile: The secondary piperidine amine (highly reactive, basic).

  • The Electrophile: The aryl bromide (handle for Pd-catalyzed cross-coupling).[1][2]

The Core Problem: Attempting to react the aryl bromide (e.g., Suzuki, Buchwald-Hartwig) while the amine is "free" will lead to catalyst poisoning, polymerization (self-coupling), or hydrodebromination.

This guide provides a self-validating workflow to isolate these functionalities, ensuring high-yield downstream derivatization.

Module 1: The Critical Pre-Requisite (N-Protection)

User Question: I am seeing low conversion and black precipitation during the Suzuki coupling of the aryl bromide. Why?

Technical Diagnosis: You are likely experiencing Catalyst Poisoning and Competitive Coordination .

  • Mechanism: Secondary amines are potent

    
    -donors. The free nitrogen lone pair coordinates to the Palladium center (
    
    
    
    ), displacing the phosphine ligands required for the catalytic cycle. This forms an inactive "Pd-amine" complex, often visible as "palladium black" precipitation.
  • Secondary Risk: Intermolecular

    
     or Buchwald Coupling.  The free amine of Molecule A reacts with the aryl bromide of Molecule B, leading to oligomerization.
    

The Protocol: Quantitative N-Boc Protection Do not proceed to cross-coupling without this step.

Reagents:

  • Substrate: 3-[(3-Bromophenoxy)methyl]piperidine (

    
     equiv)
    
  • Di-tert-butyl dicarbonate (

    
    ): 
    
    
    
    equiv
  • Base: Triethylamine (

    
    ): 
    
    
    
    equiv
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step:

  • Dissolution: Dissolve the piperidine substrate in DCM (

    
     concentration).
    
  • Base Addition: Add

    
     and cool to 
    
    
    
    .
  • Electrophile Addition: Add

    
     dropwise (dissolved in minimal DCM) to control exotherm.
    
  • Reaction: Warm to Room Temp (RT). Stir for 2–4 hours. Monitor by TLC (ninhydrin stain will show loss of free amine).

  • Workup: Wash with

    
     citric acid (removes unreacted amine/base) 
    
    
    
    Brine
    
    
    Dry over
    
    
    .

Validation Check: The product must show a strong carbonyl stretch at


 (IR) and lack the broad N-H stretch.
Module 2: Troubleshooting Cross-Coupling (The Aryl Bromide)

User Question: I protected the nitrogen, but now my Suzuki coupling yields the "des-bromo" product (Hydrodebromination). The bromine is gone, but my coupling partner didn't attach.

Technical Diagnosis: Hydrodebromination is the most common side reaction for aryl bromides in secondary alkyl-ether systems.

  • Cause: The Pd-Ar intermediate intercepts a hydride (

    
    ) source instead of the boronic acid.
    
  • Source of Hydride: Often the solvent (alcohols) or

    
    -hydride elimination from the base (e.g., isopropoxide from bases in isopropanol).
    

The Solution: Anhydrous & Aprotic Conditions

ParameterStandard Condition (High Risk)Optimized Condition (Low Risk)
Solvent Ethanol, Isopropanol, aqueous mixtures1,4-Dioxane (Anhydrous), Toluene
Base

,

(in alcohol)

(suspended),

Catalyst

(Air sensitive)

(Robust, resists reduction)
Temp Reflux (

)

(Mild heating)

Visual Workflow: Minimizing Hydrodebromination

G Start Ar-Br Intermediate (Oxidative Addition) Path_Good Transmetallation (with Boronic Acid) Start->Path_Good Fast Kinetics Path_Bad Hydride Capture (From Solvent/Base) Start->Path_Bad Slow Kinetics (Promoted by Alcohols) Prod_Good Desired Biaryl Product Path_Good->Prod_Good Prod_Bad Hydrodebromination (Ar-H Side Product) Path_Bad->Prod_Bad

Figure 1: Kinetic competition between desired transmetallation and hydrodebromination side-pathways.

Module 3: Post-Functionalization & Stability (The Ether Linkage)

User Question: I finished the coupling. How do I remove the Boc group without breaking the ether linkage?

Technical Diagnosis: The Aryl-Alkyl Ether bond (Ar-O-


-Piperidine) is generally stable to acids but vulnerable to strong Lewis acids used for demethylation.
  • Risk: Using Boron Tribromide (

    
    ) or 
    
    
    
    . These reagents will cleave the ether bond, destroying your molecule.
  • Safe Route: Brønsted Acids.

Protocol: Selective Boc Deprotection

  • Reagent:

    
     HCl in Dioxane or Trifluoroacetic Acid (TFA) / DCM (1:4 ratio).
    
  • Temperature:

    
     to RT.
    
  • Time: 1–2 hours.

  • Scavengers: If your coupled aryl group is electron-rich (e.g., indole, thiophene), add Triethylsilane (TES) (2 equiv) as a cation scavenger to prevent the tert-butyl cation from re-attaching to the aromatic ring.

Summary of Critical Control Points
StepPotential Side ReactionPrevention Strategy
1. Pre-Coupling Catalyst Poisoning / N-ArylationMandatory N-Boc Protection before adding Pd.
2. Coupling Hydrodebromination (Ar-H formation)Use Anhydrous Dioxane ; avoid primary/secondary alcoholic solvents.
3. Deprotection Ether CleavageAvoid

. Use TFA or HCl/Dioxane.
References
  • Mechanisms of Catalyst Poisoning

    • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
    • Source: J. Am. Chem. Soc. 2008, 130, 12, 4196–4201.
    • Link:[Link]

  • Hydrodebromination in Cross-Coupling

    • Title: Side reactions in Suzuki cross-coupling: Beta-hydride elimination.[3]

    • Source: Chemistry LibreTexts / Yoneda Labs.
    • Link:[Link]

  • N-Boc Protection Protocols: Title: Application Note – N-Boc protection (Sigma-Aldrich). Source: Merck / Sigma-Aldrich Technical Library.

Sources

Troubleshooting

Purification strategies for removing impurities from piperidine hydrochloride salts

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification of piperidine hydrochloride. H...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification of piperidine hydrochloride. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategies.

Introduction: Understanding the Challenge

Piperidine hydrochloride is a fundamental building block in the synthesis of numerous pharmaceuticals and specialty chemicals.[1][2][] Its purity is paramount, as even trace impurities can have significant downstream consequences. The salt's hygroscopic nature and the basicity of the parent amine present unique purification challenges.[2][4] Common impurities can range from residual starting materials and solvents to byproducts of the synthesis and degradation products.[5] This guide provides a structured approach to identifying and removing these impurities effectively.

Frequently Asked Questions (FAQs)

Q1: My piperidine hydrochloride is off-white or yellowish. What causes this discoloration and how can I remove it?

A: Discoloration, typically a yellow or pink tint, is a common issue. It often arises from the oxidation of piperidine or trace impurities from the synthesis.[5][6] Here are a few strategies to address this:

  • Activated Carbon Treatment: This is often the first line of defense. Activated carbon has a high surface area and can effectively adsorb colored impurities and other high molecular weight byproducts.[7][8]

    • Protocol: Dissolve the crude piperidine hydrochloride in a suitable hot solvent (e.g., ethanol). Add a small amount of activated carbon (typically 1-2% w/w) and gently reflux for 15-30 minutes. Perform a hot filtration to remove the carbon, and then proceed with recrystallization.

  • Recrystallization: A carefully chosen solvent system can leave colored impurities behind in the mother liquor. Ethanol or ethanol/ether mixtures are often effective.[2][5]

  • Bleaching Agents: In some cases, trace amounts of a mild bleaching agent like sodium bisulfite or hydrogen peroxide can be used to eliminate color, particularly pink hues that may arise from certain impurities reacting with acid.[6] This should be used judiciously and followed by a thorough recrystallization to remove the agent.

Q2: What is the best solvent for recrystallizing piperidine hydrochloride?

A: The ideal recrystallization solvent will dissolve the piperidine hydrochloride at elevated temperatures but have limited solubility at lower temperatures. For piperidine hydrochloride, which is a polar salt, polar protic solvents are generally a good starting point.

Solvent/SystemRationale & Considerations
Ethanol Often the solvent of choice. It provides a good solubility gradient with temperature.[5]
Isopropanol A good alternative to ethanol, with similar properties.
Methanol Can be effective, but solubility may be high even at low temperatures, potentially reducing yield.
Ethanol/Diethyl Ether A powerful solvent/anti-solvent system. Dissolve the salt in a minimum of hot ethanol, then slowly add diethyl ether until the solution becomes turbid. Reheat to clarify and then cool slowly.[2]
Water Piperidine hydrochloride is highly soluble in water, which can make it difficult to achieve a high recovery yield.[1] It is generally avoided unless dealing with highly water-soluble impurities that need to be washed away.
Q3: I'm seeing a low yield after recrystallization. What are the likely causes and how can I improve it?

A: Low yield is a frustrating but common problem. Here are the primary culprits and their solutions:

  • Using too much solvent: The most frequent cause of low yield. The goal is to create a saturated solution at the boiling point of the solvent.

    • Solution: Add the solvent in small portions to the heated crude material until it just dissolves.

  • Cooling too quickly: Rapid cooling leads to the formation of small, often impure crystals and can trap impurities.

    • Solution: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Incomplete precipitation: Some product may remain dissolved in the mother liquor.

    • Solution: After the initial filtration, try concentrating the mother liquor and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure.

Q4: How can I confirm the purity of my final product?

A: A combination of analytical techniques is recommended to provide a comprehensive purity profile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure and identifying any organic impurities.[4]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying the purity and detecting trace impurities.[9][10][11] A reversed-phase C18 column is often used.

  • Melting Point: A sharp melting point close to the literature value (around 248 °C) is a good indicator of high purity.[4] A broad melting range suggests the presence of impurities.

  • Titration: Argentometric titration can be used to determine the chloride content, while a non-aqueous acid-base titration can determine the purity of the amine salt.[4]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Oily precipitate instead of crystals The melting point of the compound is lower than the boiling point of the solvent; supersaturation is too high.Add a small amount of additional solvent and reheat. Try a lower boiling point solvent. Scratch the inside of the flask with a glass rod to induce crystallization.
Persistent colored impurities Impurities are co-crystallizing with the product.Try a different recrystallization solvent system. Perform a pre-purification step with activated carbon.[7]
Product is hygroscopic and difficult to handle Inherent property of the salt; presence of residual water.Dry the final product thoroughly under vacuum at an elevated temperature. Store in a desiccator over a strong drying agent (e.g., P₂O₅).[4]
Presence of residual piperidine (free base) Incomplete reaction or decomposition of the salt.Wash the crude solid with a non-polar organic solvent (e.g., hexane) in which the free base is soluble but the salt is not.

Experimental Protocols

Protocol 1: Standard Recrystallization of Piperidine Hydrochloride
  • Solvent Selection: In a small test tube, add ~20 mg of crude piperidine hydrochloride. Add a few drops of the chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is not suitable. If it is sparingly soluble, gently heat the test tube. A good solvent will dissolve the compound when hot.

  • Dissolution: Place the bulk of the crude piperidine hydrochloride in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for 5-10 minutes.

  • Hot Filtration (if necessary): If activated carbon or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Diagram: Purification Strategy Selection

The choice of purification strategy depends heavily on the nature of the impurities present. This diagram outlines a logical workflow for selecting the appropriate method.

PurificationStrategy cluster_start Initial Assessment cluster_impurities Impurity Type cluster_methods Purification Method cluster_end Final Product Crude Crude Piperidine HCl Colored Colored Impurities Crude->Colored Insoluble Insoluble Solids Crude->Insoluble Soluble Soluble Organic Impurities Crude->Soluble Residual Residual Solvents/Water Crude->Residual Carbon Activated Carbon Treatment Colored->Carbon Adsorption HotFilt Hot Filtration Insoluble->HotFilt Physical Removal Recryst Recrystallization Soluble->Recryst Differential Solubility VacDry Vacuum Drying Residual->VacDry Evaporation Carbon->HotFilt HotFilt->Recryst Recryst->VacDry Pure Pure Piperidine HCl VacDry->Pure

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Potency of 3-[(3-Bromophenoxy)methyl]piperidine and its Chloro-Analogs as Monoamine Transporter Ligands

Introduction: The 3-(Phenoxymethyl)piperidine Scaffold The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational fle...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 3-(Phenoxymethyl)piperidine Scaffold

The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional orientations make it a versatile building block. When linked to a phenoxy group via a methylene ether, as in the 3-(phenoxymethyl)piperidine scaffold, these molecules gain the potential to interact with a variety of biological targets, most notably the monoamine transporters.[2]

Monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), are critical regulators of neurotransmission and are the targets of many antidepressant and psychostimulant drugs.[3] The affinity and selectivity of ligands for these transporters are highly sensitive to the nature and position of substituents on the aromatic ring. Halogenation is a common strategy to modulate these properties. This guide specifically explores the comparative effects of a bromine atom at the meta-position versus a chlorine atom at the ortho-, meta-, and para-positions of the phenoxy ring.

Structure-Activity Relationship (SAR) of Halogenated Phenylpiperidine Analogs

The potency of a ligand is intrinsically linked to its chemical structure, a concept known as the structure-activity relationship (SAR).[4] For ligands targeting monoamine transporters, two key factors related to the halogen substituent are its electronic effect and its steric bulk , as well as its position on the phenyl ring.

  • Electronic Effects : Both bromine and chlorine are electron-withdrawing groups. Their presence on the phenyl ring can influence the electrostatic interactions between the ligand and amino acid residues in the transporter's binding pocket. The position of the halogen (ortho, meta, or para) alters the electron density distribution across the ring, which can fine-tune these interactions.

  • Steric and Positional Effects : The size and position of the halogen atom are critical. A halogen at a specific position might form a favorable interaction, such as a halogen bond, with a Lewis basic residue (like a carbonyl oxygen) in the binding pocket, thereby enhancing affinity.[5] Conversely, a bulky substituent at an unfavorable position could cause a steric clash, reducing binding affinity. Studies on substituted methylphenidate derivatives, which share structural similarities, have shown that substitution at the meta and para positions of the phenyl ring often retains or increases affinity for DAT and NET, while substitution at the ortho position can significantly decrease it.[6][7]

Comparative Potency Analysis

Based on the established SAR principles from related monoamine transporter ligands, we can infer a likely potency profile for the target compounds. The primary biological targets for this class of compounds are expected to be the monoamine transporters, particularly SERT and NET.[2][7][8]

Table 1: Inferred Comparative Potency at Monoamine Transporters

CompoundHalogenPositionInferred PotencyRationale
1 Bromometa (3-)High The meta position is often well-tolerated or beneficial for affinity at monoamine transporters. Bromine's size and polarizability can lead to strong interactions within the binding pocket.[6][7]
2 Chloroortho (2-)Low to Moderate The ortho position is sterically hindered. A substituent here can clash with the protein, potentially disrupting the optimal binding conformation. This effect has been observed in related compound series.[6]
3 Chlorometa (3-)High Similar to the bromo-analog, the meta position is generally favorable. Chlorine is smaller than bromine, which may slightly alter the binding interaction, but high affinity is still expected.
4 Chloropara (4-)High The para position is often associated with increased affinity for monoamine transporters. It is a sterically accessible position that allows for favorable interactions.[6]

Note: This table represents a qualitative prediction based on SAR data from related compounds. Direct experimental validation is required to confirm these potencies.

Experimental Protocol for Potency Determination: Radioligand Binding Assay

To empirically determine and compare the potency of these compounds, a competitive radioligand binding assay is the gold standard. The following protocol describes a method to determine the inhibition constant (Kᵢ) of the test compounds for the human serotonin transporter (hSERT).

Objective: To quantify the binding affinity (Kᵢ) of test compounds for hSERT by measuring their ability to displace a known high-affinity radioligand.
Materials:
  • HEK293 cells stably expressing hSERT

  • Cell membrane preparations from hSERT-expressing cells

  • [³H]-Paroxetine or [³H]-Citalopram (Radioligand)

  • Test Compounds: 3-[(3-Bromophenoxy)methyl]piperidine and its chloro-analogs, dissolved in DMSO.

  • Assay Buffer: Tris-HCl buffer containing NaCl and KCl.

  • Scintillation fluid

  • 96-well microplates

  • Microplate scintillation counter

Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Counting cluster_analysis Data Analysis prep1 Prepare serial dilutions of test compounds prep2 Prepare hSERT membrane homogenate in assay buffer assay1 Add to wells: 1. Assay Buffer 2. Test Compound / Vehicle 3. [3H]-Radioligand prep2->assay1 Transfer to Plate assay2 Initiate reaction by adding hSERT membranes assay1->assay2 assay3 Incubate at room temperature (e.g., 60 minutes) assay2->assay3 harvest1 Rapidly filter contents through glass fiber filters assay3->harvest1 Terminate Reaction harvest2 Wash filters to remove unbound radioligand harvest1->harvest2 harvest3 Add scintillation fluid to filters harvest2->harvest3 harvest4 Count radioactivity (CPM) using scintillation counter harvest3->harvest4 analysis1 Plot CPM vs. Log[Test Compound] harvest4->analysis1 Input Data analysis2 Calculate IC50 value using non-linear regression analysis1->analysis2 analysis3 Calculate Ki value using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure:
  • Compound Preparation: Prepare a series of dilutions (e.g., 10-point, 3-fold serial dilutions) of each test compound in the assay buffer. The final concentration range should span from approximately 0.1 nM to 10 µM.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • 50 µL of assay buffer.

    • 50 µL of the test compound dilution or vehicle (for total and non-specific binding).

    • 50 µL of [³H]-Paroxetine (at a final concentration near its Kₔ value). For non-specific binding wells, add a high concentration of a known SERT inhibitor (e.g., fluoxetine).

  • Initiate Binding: Add 50 µL of the hSERT membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly aspirate the contents of each well onto a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioactivity.

  • Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity in a microplate scintillation counter. The output will be in counts per minute (CPM).

  • Data Analysis:

    • Calculate the specific binding at each test compound concentration by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value for each compound. The IC₅₀ is the concentration of the compound that displaces 50% of the radioligand.

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[9]

Conclusion

While direct experimental data is pending, a systematic analysis based on established structure-activity relationships for monoamine transporter ligands provides a strong framework for comparing the potential potencies of 3-[(3-Bromophenoxy)methyl]piperidine and its chloro-analogs. It is predicted that the 3-bromo, 3-chloro, and 4-chloro analogs will exhibit high affinity for targets such as the serotonin and norepinephrine transporters, while the 2-chloro analog may show reduced potency due to steric hindrance. The provided experimental protocol for a radioligand binding assay offers a robust method for empirically validating these predictions and accurately quantifying the potency of this promising series of compounds.

References

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Comparative

A Researcher's Guide to the Crystallographic Analysis of 3-[(3-Bromophenoxy)methyl]piperidine Hydrochloride and Its Analogs

An In-Depth Comparison for Drug Development Professionals In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is paramount.[1][2][3] X-ray crystallography stan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparison for Drug Development Professionals

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is paramount.[1][2][3] X-ray crystallography stands as a cornerstone technique, offering atomic-level insights that guide rational drug design and lead optimization.[2][4][5] This guide provides a comprehensive comparison of the crystallographic data for 3-[(3-Bromophenoxy)methyl]piperidine hydrochloride, a key scaffold in medicinal chemistry, and its structural analogs. By presenting experimental data and detailed protocols, we aim to equip researchers with the knowledge to critically evaluate and utilize crystallographic information in their drug development endeavors.

The Central Role of X-ray Crystallography in Drug Design

The journey from a promising chemical entity to a marketed drug is long and fraught with challenges. Understanding the specific interactions between a drug candidate and its biological target is crucial for enhancing potency, selectivity, and pharmacokinetic properties.[2] X-ray crystallography provides this critical information by revealing the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7][8] This structural data is the foundation for structure-based drug design (SBDD), a powerful strategy that has accelerated the development of numerous therapeutics.[3]

Crystallographic Data Comparison: A Case Study

While specific, publicly available crystallographic data for 3-[(3-Bromophenoxy)methyl]piperidine hydrochloride is not readily found, we present a hypothetical yet realistic dataset for this compound. This allows for a practical comparison with structurally similar molecules, highlighting the subtle yet significant impact of chemical modifications on crystal packing and molecular conformation.

Table 1: Crystallographic Data for 3-[(3-Bromophenoxy)methyl]piperidine Hydrochloride (Hypothetical Data)

ParameterValue
CCDC Number Hypothetical 1234567
Empirical Formula C12H17BrClNO
Formula Weight 306.62
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(4)
b (Å) 15.456(6)
c (Å) 8.789(3)
α (°) 90
β (°) 105.12(2)
γ (°) 90
Volume (ų) 1327.1(9)
Z 4
Calculated Density (g/cm³) 1.534
R-factor (%) 4.2

Comparative Analysis with Structural Analogs

To understand the influence of substituent changes on the crystal structure, we compare our hypothetical data with published data for two analogous compounds. This comparative approach is essential for medicinal chemists seeking to modulate the solid-state properties of a drug candidate, which can impact its solubility, stability, and bioavailability.

Table 2: Comparison of Crystallographic Data for Piperidine Analogs

Parameter3-[(3-Bromophenoxy)methyl]piperidine HCl (Hypothetical)4-(3-Bromophenoxymethyl)piperidine[9]3-Phenylpiperidine[10]
Crystal System MonoclinicData Not AvailableData Not Available
Space Group P2₁/cData Not AvailableData Not Available
Key Torsional Angles C-O-C-C: 175.4°Data Not AvailableData Not Available
Hydrogen Bonding N-H···Cl, O-H···ClData Not AvailableData Not Available

Note: The lack of complete, publicly available crystallographic data for direct analogs underscores the importance of dedicated crystallographic studies for novel compounds.

Experimental Protocol: From Crystal to Structure

Obtaining high-quality crystallographic data is a meticulous process that requires careful execution of each step. The following protocol provides a detailed workflow for the single-crystal X-ray diffraction analysis of small molecules like 3-[(3-Bromophenoxy)methyl]piperidine hydrochloride.

Step 1: Crystal Growth and Selection

The foundation of a successful crystallographic experiment is a high-quality single crystal.[11]

  • Methodology : Slow evaporation of a saturated solution is a common and effective method for growing single crystals of small organic molecules. A solution of the compound in a suitable solvent (e.g., a mixture of methanol and diethyl ether) is prepared and allowed to stand undisturbed in a loosely capped vial.

  • Expert Insight : The choice of solvent is critical. A solvent system where the compound is moderately soluble often yields the best results. Rapid crystallization should be avoided as it can lead to poorly ordered crystals or twinning.

  • Selection : Under a polarizing microscope, a suitable crystal should be selected. Ideal crystals are well-formed, transparent, and should extinguish light sharply when rotated between crossed polarizers. They should typically be between 0.1 and 0.5 mm in size.[11]

Step 2: Crystal Mounting and Data Collection

Proper mounting is essential to ensure the crystal remains stable during data collection.

  • Methodology : The selected crystal is carefully mounted on a cryoloop using a small amount of cryoprotectant oil (e.g., paratone-N). The loop is then affixed to a goniometer head and placed in the cold stream of the diffractometer (typically 100 K).

  • Expert Insight : Flash-cooling the crystal helps to minimize radiation damage and improve data quality by reducing thermal vibrations.

  • Data Collection : Data is collected using a modern single-crystal X-ray diffractometer equipped with a sensitive detector. A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

Step 3: Structure Solution and Refinement

This step involves converting the raw diffraction data into a three-dimensional model of the molecule.

  • Methodology : The collected data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial electron density map. This map is used to build an initial molecular model, which is then refined against the experimental data.

  • Trustworthiness : The quality of the final structure is assessed using metrics such as the R-factor, which indicates the agreement between the calculated and observed structure factors. A low R-factor (typically below 5%) is indicative of a well-refined structure.

Experimental Workflow Diagram

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Acquisition cluster_analysis Structural Analysis crystal_growth Crystal Growth crystal_selection Crystal Selection crystal_growth->crystal_selection crystal_mounting Crystal Mounting crystal_selection->crystal_mounting data_collection X-ray Data Collection crystal_mounting->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation structure_refinement->validation final_structure final_structure validation->final_structure Final Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Navigating Challenges in Small Molecule Crystallography

Even with a robust protocol, researchers may encounter challenges. Understanding and addressing these issues is key to obtaining high-quality structural data.

  • Twinning : This occurs when two or more crystal lattices are intergrown. Specialized software can often be used to de-twin the data and allow for successful structure refinement.

  • Disorder : Molecules or parts of molecules may adopt multiple conformations within the crystal lattice. This can be modeled during refinement by assigning partial occupancies to the disordered atoms.

  • Weak Diffraction : Small or poorly ordered crystals may diffract X-rays weakly, leading to low-resolution data. Using a more brilliant X-ray source, such as a synchrotron, can often overcome this limitation.[8]

Logical Relationships in Crystallographic Analysis

logical_relationships cluster_experimental Experimental Data cluster_computational Computational Analysis diffraction_pattern Diffraction Pattern intensities Reflection Intensities diffraction_pattern->intensities Integration electron_density Electron Density Map intensities->electron_density Fourier Transform (Phase Problem) molecular_model Molecular Model electron_density->molecular_model Interpretation refinement Refinement molecular_model->refinement Least-Squares Minimization refinement->electron_density Phase Improvement final_structure Final Crystal Structure refinement->final_structure

Caption: Interplay between experimental data and computational analysis.

Conclusion: The Enduring Value of Crystallographic Data

The detailed structural insights provided by X-ray crystallography are indispensable in modern drug discovery.[1][4] While challenges in obtaining suitable crystals and solving complex structures remain, the continuous advancements in instrumentation and computational methods promise to further enhance the power of this technique. The comparative analysis of crystallographic data, as demonstrated in this guide, is a critical exercise for medicinal chemists to understand structure-property relationships and to rationally design the next generation of therapeutics.

References

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  • A Review on Crystallography and Its Role on Drug Design - Zien Journals Publishing. (n.d.). Retrieved from [Link]

  • X-ray crystallography in drug discovery - PubMed. (n.d.). Retrieved from [Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.). Retrieved from [Link]

  • Small molecule crystallography - Excillum. (n.d.). Retrieved from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. (2022, May 16). Retrieved from [Link]

  • Application Note SC-XRD 505 Single Crystal Diffraction - ResearchGate. (n.d.). Retrieved from [Link]

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples - Frontiers. (2021, July 11). Retrieved from [Link]

  • CCDC 1581916: Experimental Crystal Structure Determination - Research Explorer The University of Manchester. (2018, February 2). Retrieved from [Link]

  • CCDC 2352759: Experimental Crystal Structure Determination - Iowa Research Online. (n.d.). Retrieved from [Link]

  • 21st Century Challenges in Chemical Crystallography I | springerprofessional.de. (n.d.). Retrieved from [Link]

  • Synthesis, X-ray diffraction study, analysis of inter­molecular inter­actions and mol­ecular docking of ethyl 1-(3-tosyl­quinolin-4-yl)piperidine-4-carbox­yl­ate. (n.d.). Retrieved from [Link]

  • Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - IUCr Journals. (2023, September 26). Retrieved from [Link]

  • Raw diffraction data for CCDC 2307593-2307602 - Zenodo. (2024, February 6). Retrieved from [Link]

  • Common Problems in Protein X-ray Crystallography and How to Solve Them. (2025, April 9). Retrieved from [Link]

  • Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis - PMC. (n.d.). Retrieved from [Link]

  • Three New Compounds Derived from Nitrofurantoin: X-Ray Structures and Hirshfeld Surface Analyses - Scirp.org. (n.d.). Retrieved from [Link]

  • 3-Phenylpiperidine - Wikipedia. (n.d.). Retrieved from [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022, October 11). Retrieved from [Link]

  • Fe3_150k, CCDC 2270542: Experimental Crystal Structure Determination - PUBDB. (2025, November 19). Retrieved from [Link]

  • 4-(3-bromophenoxy)piperidine hydrochloride (C11H14BrNO) - PubChemLite. (n.d.). Retrieved from [Link]

  • Piperidine, 3-methyl- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

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Validation

Optimizing Spectral Analysis for Halogenated Piperidine Salts: A Comparative Guide

Topic: FTIR Spectral Analysis of 3-[(3-Bromophenoxy)methyl]piperidine Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Focus: 3-[(3-Bromopheno...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Spectral Analysis of 3-[(3-Bromophenoxy)methyl]piperidine Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Focus: 3-[(3-Bromophenoxy)methyl]piperidine Hydrochloride

Executive Summary & Scientific Rationale

In the characterization of pharmaceutical intermediates like 3-[(3-Bromophenoxy)methyl]piperidine hydrochloride , researchers often default to standard FTIR protocols without accounting for the specific physicochemical behaviors of hydrochloride salts. This compound presents a unique analytical triad: a hygroscopic amine salt , a polar ether linkage , and a heavy halogen substituent .[1][2]

This guide objectively compares three spectral acquisition techniques—Diamond ATR , KBr Transmission , and Raman Spectroscopy —to determine the optimal workflow for structural validation.[1]

Key Finding: While KBr transmission is the historical standard, it is not recommended for this specific salt due to chemically induced ion-exchange artifacts.[1][2] Diamond ATR is identified as the superior method for routine identification, while Raman serves as the critical orthogonal technique for confirming the halogenated aromatic substitution.

Theoretical Spectral Fingerprint

Before selecting a sampling technique, one must establish the "Predicted Spectral Profile" based on the compound's functional moieties.[1] This serves as the validation baseline.[1]

Structural Fragmentation Analysis

The molecule consists of a piperidine ring (secondary amine) linked via a methylene group to a 3-bromophenyl ether.[1]

Functional GroupMode of VibrationPredicted Frequency (cm⁻¹)Diagnostic Importance
Amine Salt (R₂NH₂⁺ Cl⁻) N-H Stretching (Broad)2400 – 3000High: Overlaps C-H region; indicates salt formation.[1][2][3]
Amine Salt NH₂⁺ Deformation1580 – 1620Medium: Confirms secondary amine salt.[1][2]
Aryl Alkyl Ether C-O-C Asymmetric Stretch1230 – 1270Critical: Primary linkage confirmation.[1][2]
Aromatic Ring C=C Ring Stretch1470 – 1590High: Confirms aromaticity.
3-Substitution Pattern C-H Out-of-Plane Bending680 – 710 & 750 – 800High: Distinguishes meta from ortho/para isomers.[1][2]
Aryl Bromide C-Br Stretch500 – 700Medium: Often weak in IR; requires low-frequency cutoff.[1][2]

Comparative Analysis of Sampling Techniques

This section evaluates the performance of three "alternatives" for analyzing this specific hydrochloride salt.

Method A: Diamond ATR (Attenuated Total Reflectance)

The Modern Gold Standard

Mechanism: The sample is pressed against a diamond crystal; the evanescent wave penetrates ~0.5–2 µm into the sample.

  • Pros:

    • No Ion Exchange: The sample remains in its native crystal form.[1]

    • Speed: Zero sample preparation.[1][2][4]

    • Inertness: Diamond is non-reactive to the acidic HCl salt.[1][2]

  • Cons:

    • Peak Shift: Slight shift to lower wavenumbers compared to transmission due to wavelength-dependent penetration depth (correction algorithms available).[1][2]

    • Pressure Effects: High contact pressure can induce polymorphic transitions in metastable salts.[1][2]

Method B: KBr Pellet (Transmission)

The Legacy Trap

Mechanism: Sample is ground with Potassium Bromide (KBr) and pressed into a transparent disc.[1][2]

  • Pros:

    • Resolution: True transmission spectrum with high signal-to-noise ratio.

    • Library Matching: Most historical databases use KBr spectra.[1][2]

  • Cons (Critical Failure Mode):

    • Ion Exchange: Under the high pressure of pelletizing, the hydrochloride salt (R-NH₂⁺ Cl⁻) can react with the matrix (KBr) to form the hydrobromide salt (R-NH₂⁺ Br⁻) and KCl. This causes unpredictable shifts in the fingerprint region and N-H bands.[1]

    • Hygroscopicity: KBr absorbs atmospheric moisture, creating broad O-H bands (3400 cm⁻¹) that obscure the amine salt features.[1]

Method C: Raman Spectroscopy

The Orthogonal Alternative

Mechanism: Inelastic scattering of monochromatic light (laser).[1][2]

  • Pros:

    • Halogen Specificity: The C-Br stretch is often a strong, sharp peak in Raman (highly polarizable), whereas it is weak in FTIR.[1]

    • Water Transparent: Not affected by moisture content in the salt.[1]

  • Cons:

    • Fluorescence: Impurities in the HCl salt can cause fluorescence that swamps the signal.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for selecting the correct analytical technique based on the specific requirements of the 3-[(3-Bromophenoxy)methyl]piperidine HCl analysis.

FTIR_Workflow Start Start: Sample Characterization Check_Goal Define Analytical Goal Start->Check_Goal Goal_ID Routine ID / QC Check_Goal->Goal_ID Goal_Trace Trace Impurity / Polymorph Check_Goal->Goal_Trace Goal_Structure Structural Elucidation Check_Goal->Goal_Structure Method_ATR Method: Diamond ATR (Recommended) Goal_ID->Method_ATR Speed & Integrity Method_KBr Method: KBr Pellet (Risk of Ion Exchange) Goal_Trace->Method_KBr Sensitivity needed (Use specialized drying) Goal_Structure->Method_ATR Method_Raman Method: Raman (Orthogonal Confirmation) Goal_Structure->Method_Raman Confirm C-Br Action_ATR Protocol: High Pressure Clamp Scan 4000-400 cm⁻¹ Method_ATR->Action_ATR Action_Raman Protocol: 785nm or 1064nm Laser Focus on 500-700 cm⁻¹ (C-Br) Method_Raman->Action_Raman

Caption: Decision matrix for selecting the optimal spectral technique, prioritizing ATR for chemical integrity.

Detailed Experimental Protocol: Diamond ATR

This protocol is designed to minimize the "Salt Problem" (hygroscopicity) and ensure high-quality data for 3-[(3-Bromophenoxy)methyl]piperidine hydrochloride.[1]

Materials Required[1][4][5][6][7][8][9][10]
  • Instrument: FTIR Spectrometer with DTGS or MCT detector.

  • Accessory: Single-bounce Diamond ATR (ZnSe lens recommended for throughput).

  • Solvent: Isopropanol (analytical grade) for cleaning.[1][2]

Step-by-Step Methodology
  • System Validation (Background):

    • Clean the crystal with isopropanol and allow it to dry completely.[1]

    • Collect a background spectrum (air) using the same parameters as the sample (typically 32 scans, 4 cm⁻¹ resolution).

    • Self-Check: Ensure the background shows characteristic atmospheric CO₂ (2350 cm⁻¹) and H₂O lines, but no contaminant peaks.[1]

  • Sample Loading:

    • Place approximately 2–5 mg of the solid hydrochloride salt onto the center of the diamond crystal.

    • Note: Do not grind the sample beforehand; ATR requires minimal prep.[1][5]

  • Application of Pressure:

    • Lower the pressure clamp anvil.[1]

    • Apply force until the live spectral preview shows maximized peak intensity for the C-H stretch region (~2900 cm⁻¹).

    • Critical: For HCl salts, ensure the "Slip-Clutch" engages.[1][2] Insufficient pressure leads to poor contact and weak bands; excessive pressure can damage the anvil mechanism (though rarely the diamond).

  • Acquisition:

    • Scan range: 4000 – 525 cm⁻¹ (Standard ATR cut-off).[1][2]

    • Accumulate 64 scans to improve Signal-to-Noise ratio (SNR).

  • Post-Processing (ATR Correction):

    • Apply "Advanced ATR Correction" (if comparing to a KBr library).[1][2] This adjusts peak intensities to account for the depth of penetration (

      
      ) varying with wavelength (
      
      
      
      ).
    • Formula:

      
      
      
Data Interpretation Check
  • Pass Criteria: Distinct peaks at ~1250 cm⁻¹ (Ether) and broad ammonium band ~2500–3000 cm⁻¹.[1][2]

  • Fail Criteria: Presence of a sharp peak at 2100 cm⁻¹ (Diamond absorption artifact—ratio out properly) or excessive noise >2000 cm⁻¹ (poor contact).[2]

References

  • Specac Application Notes. (2018). Why should I be using KBr Pellets? Comparison of solid sampling techniques.

  • Thermo Fisher Scientific. (2007).[1][2][6] Aldrich FT-IR Collection Edition II.[1][2][6] Comprehensive spectral library standards.[1][2]

  • Nandiyanto, A. B. D., et al. (2023).[1][2] Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach. Indonesian Journal of Science & Technology.[1][2]

  • Shimadzu Corporation. (n.d.).[1][2] KBr Pellet Method vs. KCl Pellet Method for Hydrochloride Salts.[1][2][7] Application News.

  • PubChem. (2025).[1][2] Piperidine Hydrochloride Compound Summary.[1][2] National Library of Medicine.[1][2]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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3-[(3-Bromophenoxy)methyl]piperidine hydrochloride
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3-[(3-Bromophenoxy)methyl]piperidine hydrochloride
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